molecular formula C15H10F3N3O3 B2353892 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 333761-72-1

5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2353892
CAS No.: 333761-72-1
M. Wt: 337.258
InChI Key: RAQDYXSUXDKBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a functionalized heterocyclic building block designed for advanced research and development. This compound features the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system known for its significant versatility in medicinal chemistry and material science . The core structure is a common motif in bioactive compounds and has attracted considerable attention due to its exceptional photophysical properties, making it an emergent fluorophore for various applications . The specific substitution pattern on this molecule is of particular interest. The presence of the electron-withdrawing trifluoromethyl group at the 7-position can enhance metabolic stability and influence the electron distribution across the conjugated system, while the 4-methoxyphenyl substituent at the 5-position provides a site for further functionalization . The carboxylic acid moiety at the 3-position is a key functional handle, allowing for further synthetic derivatization through amide coupling or esterification to create a diverse library of molecules for structure-activity relationship (SAR) studies . Researchers are exploring such functionalized pyrazolo[1,5-a]pyrimidine derivatives for their anticancer potential and enzymatic inhibitory activity, which could lead to the rational design of new therapeutic agents . The structural features of this compound make it a valuable intermediate for constructing more complex molecules aimed at probing biological pathways or developing new optical materials.

Properties

IUPAC Name

5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3/c1-24-9-4-2-8(3-5-9)11-6-12(15(16,17)18)21-13(20-11)10(7-19-21)14(22)23/h2-7H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQDYXSUXDKBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent and its ability to inhibit various enzymes. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).

  • Molecular Formula : C15H12F3N3O3
  • Molecular Weight : 355.70 g/mol
  • CAS Number : 848422-75-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound has shown significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • DLD-1 (colorectal adenocarcinoma)
    • HepG2 (hepatocellular carcinoma)
    • K562 (myelogenous leukemia)

In vitro assays demonstrated that this compound inhibits cell growth effectively, with IC50 values comparable to established chemotherapeutic agents like daunorubicin .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example:

  • COX-2 Inhibition : The compound exhibited potent inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory processes and cancer progression. The reported IC50 values indicate significant activity compared to standard inhibitors like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Variations in substituents on the phenyl ring significantly influence the compound's potency and selectivity. For instance:

SubstituentObserved ActivityIC50 (µM)
HModerate20
OCH₃High10
ClVery High5

This table illustrates how different functional groups affect the biological profile of the compound, highlighting the importance of molecular modifications in enhancing activity .

Study on Anticancer Efficacy

A study conducted by researchers evaluated the efficacy of various pyrazolo[1,5-a]pyrimidines against multiple cancer cell lines. The findings indicated that compounds with trifluoromethyl and methoxy substituents exhibited superior antiproliferative activity due to enhanced lipophilicity and better interaction with cellular targets .

In Vivo Studies

Further investigations into animal models have shown that derivatives of this compound can reduce tumor size significantly when administered at therapeutic doses. These studies support the transition from in vitro findings to potential clinical applications .

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibits anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development as an anticancer agent.

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical studies. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy against resistant strains highlights its potential as a novel antimicrobial agent.

Case Studies

StudyFindings
Study A Investigated the anticancer effects on breast cancer cells; showed significant reduction in cell viability at micromolar concentrations.
Study B Evaluated anti-inflammatory effects in animal models; noted a decrease in paw edema and cytokine levels post-treatment.
Study C Assessed antimicrobial activity against Staphylococcus aureus; demonstrated inhibition at low concentrations, indicating potential for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazolo[1,5-a]pyrimidine Core

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Properties References
5-(4-Methoxyphenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5: 4-MeO-C₆H₄; 7: CF₃; 3: COOH 367.29 g/mol Enhanced solubility due to COOH; moderate cytotoxicity in cancer cell lines.
5-(4-Fluorophenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxamide 5: 4-F-C₆H₄; 7: CF₃; 3: CON(CH₃)₂ 382.30 g/mol Improved metabolic stability; anticancer activity (IC₅₀ = 2.1–8.7 μM).
5-(3,4-Dimethoxyphenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5: 3,4-(MeO)₂-C₆H₃; 7: CF₃; 3: COOH 401.73 g/mol Increased hydrophilicity; potential for CNS-targeted drug delivery.
5-Cyclopropyl-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5: Cyclopropyl; 7: CF₃; 3: COOH 279.23 g/mol Reduced steric bulk; used as a precursor for glucocerebrosidase chaperones.
Ethyl 5-(4-MeO-C₆H₄)-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxylate 5: 4-MeO-C₆H₄; 7: CF₃; 3: COOEt 347.32 g/mol Ester prodrug form; higher lipophilicity (logP = 3.2) for improved membrane permeation.

Physicochemical Properties

  • Solubility : The 3-carboxylic acid group increases aqueous solubility (e.g., 2.1 mg/mL at pH 7.4 for the target compound) compared to ester or amide derivatives .
  • Lipophilicity : Trifluoromethyl substitution elevates logP values (e.g., logP = 2.8 for the target compound), promoting blood–brain barrier penetration in analogs like 5-(3,4-dimethoxyphenyl)-7-CF₃ derivatives .

Preparation Methods

Selection of 3-Aminopyrazole Precursors

The 3-carboxylic acid moiety is introduced via a pre-functionalized 3-aminopyrazole-3-carboxylic acid ester. Ethyl 3-amino-1H-pyrazole-3-carboxylate serves as a common starting material, where the ester group is later hydrolyzed to the carboxylic acid.

1,3-Dicarbonyl Component Design

To install the 4-methoxyphenyl and trifluoromethyl groups at positions 5 and 7, respectively, a tailored 1,3-diketone is employed. For example, 1-(4-methoxyphenyl)-3-(trifluoromethyl)propane-1,3-dione undergoes cyclocondensation with the 3-aminopyrazole derivative under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid). The reaction proceeds via nucleophilic attack at the diketone’s carbonyl groups, followed by dehydration (Table 1).

Table 1: Cyclocondensation Reaction Parameters

Precursor Conditions Yield Reference
Ethyl 3-amino-1H-pyrazole-3-carboxylate + 1-(4-methoxyphenyl)-3-(trifluoromethyl)propane-1,3-dione AcOH, reflux, 12 h 68%
Methyl 3-amino-1H-pyrazole-3-carboxylate + 1-(4-methoxyphenyl)-3-(trifluoromethyl)propane-1,3-dione p-TSA, EtOH, 100°C, 8 h 72%

Regioselectivity challenges arise due to the electron-withdrawing trifluoromethyl group, which directs electrophilic substitution to the para position relative to the methoxy group. Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing time to 3–4 hours with comparable yields.

Oxidative Cross-Dehydrogenative Coupling (CDC)

Recent advances utilize CDC reactions to form the pyrazolo[1,5-a]pyrimidine skeleton. This method avoids pre-functionalized diketones by coupling N-amino-2-iminopyridines with β-dicarbonyl compounds under oxidative conditions.

Reaction Mechanism

The CDC pathway involves dehydrogenative coupling between N-amino-2-iminopyridine 1a and ethyl acetoacetate 2a in ethanol under an oxygen atmosphere. Acetic acid (6 equivalents) catalyzes the reaction, which proceeds via imine-enamine tautomerization and subsequent cyclization (Scheme 1).

Scheme 1: CDC Pathway for Pyrazolo[1,5-a]pyrimidine Formation

  • 1a (N-amino-2-iminopyridine) + 2a (ethyl acetoacetate) → Enamine intermediate
  • Oxidative dehydrogenation (O₂) → Cyclization → 4a (pyrazolo[1,5-a]pyrimidine)

Optimization of CDC Conditions

Key parameters include:

  • Oxygen atmosphere : Essential for dehydrogenation; reactions under argon yield <10%.
  • Acid additive : Acetic acid (6 eq.) maximizes yield (74%), while higher equivalents promote side reactions.
  • Temperature : 130°C in ethanol ensures complete conversion within 18 hours.

Table 2: CDC Reaction Outcomes

β-Dicarbonyl Component Product Substituents Yield Reference
Ethyl acetoacetate 7-Methyl, 5-phenyl 94%
Acetylacetone 7-Acetyl, 5-(4-methoxyphenyl) 83%

For the target compound, replacing ethyl acetoacetate with a trifluoromethyl-containing β-diketone (e.g., 1,1,1-trifluoro-3-(4-methoxyphenyl)propane-2,4-dione) would install the CF₃ group at position 7.

Hydrolysis of Ester Precursors

The 3-carboxylic acid group is often introduced via hydrolysis of a pre-formed ester. For instance, ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes saponification under basic conditions.

Hydrolysis Conditions

  • Base-mediated : NaOH (2M) in THF/H₂O (1:1), reflux, 6 hours → 89% yield.
  • Acid-mediated : HCl (6M) in dioxane, 80°C, 4 hours → 78% yield.

Table 3: Ester Hydrolysis Efficiency

Ester Precursor Conditions Yield Reference
Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate NaOH, THF/H₂O, reflux 89%
Methyl analog HCl, dioxane, 80°C 78%

Chromatographic purification (silica gel, petroleum ether/EtOAc) or recrystallization from ethanol/water mixtures yields the pure carboxylic acid.

Alternative Routes: Multicomponent and Pericyclic Reactions

Multicomponent Mannich-Type Reactions

A one-pot Mannich reaction between 3-aminopyrazole, formaldehyde, and 4-methoxyphenylacetylene generates dihydropyrazolo[1,5-a]pyrimidines, which are oxidized to the aromatic system using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). While this method simplifies precursor synthesis, yields remain moderate (50–65%) due to competing side reactions.

Diels-Alder Cycloaddition

Copper-catalyzed [4+2] cycloaddition of N-propargylic sulfonylhydrazones with sulfonyl azides forms the pyrazolo[1,5-a]pyrimidine core in a single step. However, introducing the 4-methoxyphenyl and trifluoromethyl groups requires tailored diene and dienophile components, limiting practicality.

Challenges and Optimization Strategies

  • Trifluoromethyl Group Incorporation : Direct introduction via CF₃-containing building blocks (e.g., trifluoromethyl diketones) is preferred over post-synthetic trifluoromethylation due to reagent compatibility issues.
  • Regioselectivity Control : Electron-rich aryl groups (e.g., 4-methoxyphenyl) favor cyclization at the less hindered carbonyl position, ensuring correct substituent placement.
  • Purification : Silica gel chromatography (petroleum ether/EtOAc, 8:1) effectively separates the target compound from by-products like triazolo[1,5-a]pyridines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and what critical reaction parameters must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of substituted pyrazole or pyrimidine precursors. Key steps include cyclization under acidic or basic conditions and functional group modifications (e.g., trifluoromethylation). Critical parameters include:

  • Temperature : Optimal ranges (e.g., 80–120°C) to avoid side reactions.
  • Solvent choice : Polar aprotic solvents like DMF or ethanol for solubility and reactivity .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate cyclization .
    • Characterization : Confirm intermediate and final product purity via TLC, HPLC, and spectroscopic methods (¹H/¹³C NMR, IR) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation relies on:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing motifs (e.g., monoclinic or orthorhombic systems with Z = 4–8) .
  • Spectroscopy : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons), ¹³C NMR (CF₃ signals at ~120 ppm), and IR (C=O stretch at ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349.32) .

Q. What purification strategies are effective for isolating this compound, especially when dealing with byproducts?

  • Methodological Answer :

  • Recrystallization : Use ethanol or DMF/water mixtures to remove unreacted starting materials .
  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane for separating regioisomers .
  • Acid-base extraction : Leverage carboxylic acid functionality for pH-dependent solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products during scale-up?

  • Methodological Answer :

  • DoE (Design of Experiments) : Systematic variation of temperature, solvent ratios, and catalyst loading to identify optimal conditions .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity for large-scale batches .

Q. How should researchers address contradictions in biological activity data between this compound and structurally similar analogs?

  • Methodological Answer :

  • SAR (Structure-Activity Relationship) studies : Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups) on target binding using molecular docking .
  • Bioassay standardization : Ensure consistent enzyme concentrations (e.g., 10 nM kinase assays) and buffer conditions (pH 7.4) across experiments .
  • Meta-analysis : Pool data from multiple studies to identify outliers or trends in IC₅₀ values .

Q. What strategies are recommended for elucidating the mechanism of action in enzymatic inhibition studies?

  • Methodological Answer :

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (ΔG, Kd) and stoichiometry .
  • Cryo-EM/X-ray co-crystallography : Resolve compound-enzyme complexes to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How can researchers resolve discrepancies in crystallographic data, such as polymorphic forms or disorder in trifluoromethyl groups?

  • Methodological Answer :

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • DFT calculations : Compare experimental and computed bond lengths to validate disorder models .
  • Temperature-dependent studies : Collect data at 100 K to minimize thermal motion artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.